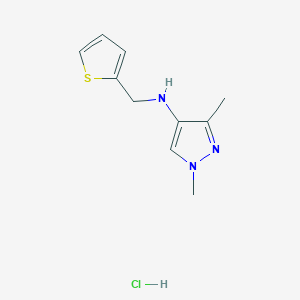1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16411962
Molecular Formula: C10H14ClN3S
Molecular Weight: 243.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14ClN3S |
|---|---|
| Molecular Weight | 243.76 g/mol |
| IUPAC Name | 1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3S.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H |
| Standard InChI Key | WMGNBHNQRYCOEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CS2)C.Cl |
Introduction
Synthesis
The synthesis of compounds like 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available reagents:
-
Formation of the Pyrazole Core:
-
Pyrazoles are generally synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
-
In this case, the pyrazole nucleus is methylated at positions 1 and 3.
-
-
Introduction of the Thienylmethyl Group:
-
The thienylmethyl group is attached to the amine functionality of the pyrazole ring through nucleophilic substitution or reductive amination.
-
The reaction typically employs thiophene derivatives and formaldehyde or other alkylating agents under mild conditions.
-
Characterization Techniques
The compound can be characterized using various spectroscopic and analytical methods:
-
NMR Spectroscopy:
-
Proton (^1H) and Carbon (^13C) NMR provide insights into the chemical environment of the functional groups.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups like amines and thienyl rings.
-
-
X-ray Crystallography:
-
Determines the three-dimensional structure for confirmation of stereochemistry.
-
Biological Significance
Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of a thienyl group in this compound suggests potential bioactivity due to its ability to interact with biological targets.
Potential Applications:
-
Anti-inflammatory Agents: Pyrazoles are known inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer Properties: Structural analogs have shown cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: The sulfur atom in the thienyl group enhances interaction with microbial enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume